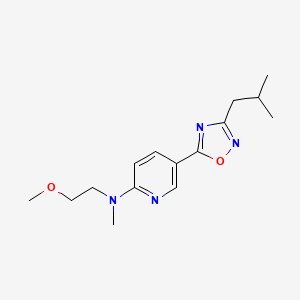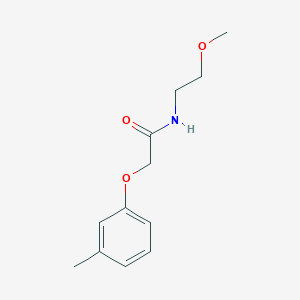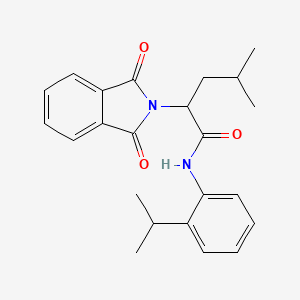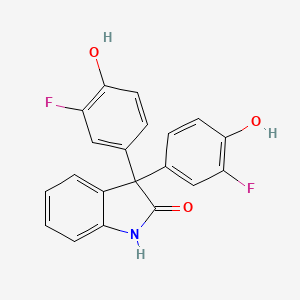![molecular formula C19H14BrN3O5S B5117053 N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5117053.png)
N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor that targets multiple protein kinases involved in tumor cell proliferation and angiogenesis. BAY 43-9006 was first synthesized in 1999 by Bayer AG and is currently approved by the US Food and Drug Administration for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Wirkmechanismus
N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 exerts its antitumor effects by inhibiting the activity of several protein kinases involved in tumor cell proliferation and angiogenesis. The drug binds to the ATP-binding pocket of these kinases and prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 also inhibits the formation of new blood vessels by targeting the VEGFR/PDGFR pathway, which is essential for angiogenesis.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 has been shown to have a broad range of biochemical and physiological effects, including inhibition of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 has been shown to modulate the immune response and to enhance the efficacy of chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 is a potent and selective inhibitor of several key signaling pathways involved in tumor growth and angiogenesis. It has been extensively studied in preclinical models and has shown promising results in clinical trials. However, N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 has several limitations for lab experiments, including its relatively short half-life and its potential to induce drug resistance.
Zukünftige Richtungen
There are several future directions for the development of N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 and related compounds. One potential direction is the development of combination therapies that target multiple signaling pathways involved in tumor growth and angiogenesis. Another direction is the development of more potent and selective inhibitors of specific protein kinases involved in tumor progression. Finally, there is a need for further research into the mechanisms of drug resistance and the development of strategies to overcome this resistance.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 involves the reaction of 4-bromoaniline with 3-nitrobenzenesulfonyl chloride in the presence of a base to form an intermediate sulfonamide. The sulfonamide is then coupled with 3-aminobenzamide in the presence of a coupling agent to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 has been extensively studied for its potential use in cancer therapy. It is a multikinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway, the VEGFR/PDGFR pathway, and the c-KIT pathway. N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 has been shown to inhibit the proliferation and survival of tumor cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O5S/c20-14-7-9-15(10-8-14)21-19(24)13-3-1-6-18(11-13)29(27,28)22-16-4-2-5-17(12-16)23(25)26/h1-12,22H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPRDECDHZPKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-isobutyl-4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5116976.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5116988.png)


![5-[3-(3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117006.png)
![{2-[2-(2-iodophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5117011.png)

![sec-butyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5117019.png)
![3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5117025.png)
![10-(diphenylmethylene)-4-(2-methoxy-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117033.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5117059.png)

![[1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5117084.png)
